Comparative Streptokinase Resistance: Boc-Glu-Lys-Lys-AMC vs. Boc-Val-Leu-Lys-AMC
Boc-Glu-Lys-Lys-AMC exhibits complete resistance to hydrolysis by human plasmin activated via streptokinase, whereas the comparator substrate Boc-Val-Leu-Lys-AMC retains significant residual activity under identical conditions. In the presence of a 20-fold molar excess of streptokinase, Boc-Val-Leu-Lys-AMC maintained 35% of its maximum plasmin activity; in contrast, Boc-Glu-Lys-Lys-AMC demonstrated no detectable hydrolysis at a >5-fold molar excess of streptokinase [1]. This differential sensitivity provides a critical tool for discriminating between urokinase-mediated and streptokinase-mediated plasminogen activation pathways.
| Evidence Dimension | Residual plasmin activity in presence of streptokinase |
|---|---|
| Target Compound Data | 0% residual activity at >5-fold molar excess streptokinase; essentially no hydrolysis by streptokinase-activated plasmin |
| Comparator Or Baseline | Boc-Val-Leu-Lys-AMC: 35% residual activity at 20-fold molar excess streptokinase |
| Quantified Difference | Complete loss of activity for Boc-Glu-Lys-Lys-AMC vs. 35% retention for Boc-Val-Leu-Lys-AMC at 20× streptokinase excess |
| Conditions | Human plasmin; streptokinase co-incubation; fluorogenic assay |
Why This Matters
Researchers studying streptokinase-based thrombolysis or needing to avoid streptokinase interference in plasma samples should select Boc-Glu-Lys-Lys-AMC for its complete streptokinase resistance.
- [1] Kato H, Adachi N, Ohno Y, Iwanaga S, Takada K, Sakakibara S. New fluorogenic peptide substrates for plasmin. J Biochem. 1980 Jul;88(1):183-90. PMID: 6447693. View Source
